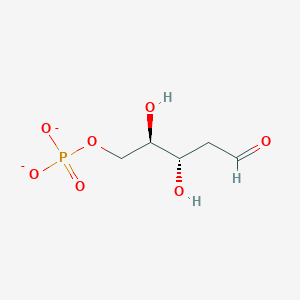

2-deoxy-D-ribose 5-phosphate(2-)

Description

Metabolic Context and Centrality

2-Deoxy-D-ribose 5-phosphate holds a central position in cellular metabolism, primarily as a key product and intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). hmdb.canih.gov The PPP is a fundamental metabolic route that runs parallel to glycolysis and is responsible for producing NADPH, a reducing agent vital for various biosynthetic reactions and for combating oxidative stress, and for generating pentose sugars. nih.gov

The formation of 2-deoxy-D-ribose 5-phosphate is catalyzed by the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA). nih.govnih.govwikipedia.org This enzyme facilitates the reversible aldol (B89426) condensation of D-glyceraldehyde 3-phosphate and acetaldehyde (B116499). nih.govwikipedia.org This reaction provides a direct link between intermediates of glycolysis (D-glyceraldehyde 3-phosphate) and a precursor for deoxyribonucleotide synthesis.

The metabolic significance of 2-deoxy-D-ribose 5-phosphate extends to its role in providing the deoxyribose moiety for DNA synthesis. While ribose 5-phosphate, another product of the PPP, is the precursor for ribonucleotides (the building blocks of RNA), 2-deoxy-D-ribose 5-phosphate is essential for the de novo synthesis of deoxyribonucleotides. wikipedia.org In some organisms, this pathway serves as an alternative route for pentose biosynthesis. asm.org

Recent research has also highlighted the potential clinical relevance of 2-deoxy-D-ribose 5-phosphate levels. For instance, elevated levels of this compound in the cerebrospinal fluid have been observed in patients with recurrent gliomas, suggesting a possible link to the mechanisms of tumor recurrence. acs.org

Historical Perspectives on its Discovery and Initial Characterization

The journey to understanding 2-deoxy-D-ribose 5-phosphate began in the mid-20th century. A pivotal moment came in 1952 when Efraim Racker reported the enzymatic synthesis of "deoxyribose phosphate" in cell-free extracts of E. coli. nih.gov His work demonstrated that this compound could be formed from two smaller molecules, glyceraldehyde 3-phosphate and acetaldehyde, through an aldol condensation reaction. nih.gov This discovery was significant as it unveiled a previously unknown metabolic pathway for the synthesis of a crucial component of DNA. Racker's experiments laid the groundwork for the identification and characterization of the enzyme responsible, now known as 2-deoxy-D-ribose-5-phosphate aldolase (DERA). nih.govnih.gov

Following its enzymatic discovery, the definitive chemical structure and synthesis of 2-deoxy-D-ribose 5-phosphate were established through chemical studies. In 1959, a paper published in the Journal of the American Chemical Society described a method for the synthesis of 2-deoxy-D-ribose 5-phosphate, providing a means to produce the compound for further biochemical investigation. A few years later, in 1964, a "simple synthesis" of 2-deoxy-D-ribose 5-phosphate was reported in the Journal of the Chemical Society, further facilitating its accessibility for research. rsc.org These chemical syntheses were crucial for confirming the structure of the enzymatically produced compound and for enabling more detailed studies of its properties and metabolic fate.

These early investigations, combining enzymology and organic chemistry, were instrumental in elucidating the central role of 2-deoxy-D-ribose 5-phosphate in cellular metabolism and firmly establishing its identity as a key biological molecule.

Compound Information

| Compound Name |

| 2-deoxy-D-ribose 5-phosphate(2-) |

| D-glyceraldehyde 3-phosphate |

| Acetaldehyde |

| Ribose 5-phosphate |

| NADPH |

| Deoxyribonucleotides |

| Ribonucleotides |

| DNA |

| RNA |

Key Research Findings

| Finding | Description | Key Enzyme | Metabolic Pathway | Year of Discovery/Report | Reference |

|---|---|---|---|---|---|

| Enzymatic Synthesis | Demonstration of the synthesis of 2-deoxy-D-ribose 5-phosphate from D-glyceraldehyde 3-phosphate and acetaldehyde in E. coli extracts. | 2-deoxy-D-ribose-5-phosphate aldolase (DERA) | Pentose Phosphate Pathway | 1952 | nih.gov |

| Chemical Synthesis | Development of a chemical method to synthesize 2-deoxy-D-ribose 5-phosphate. | N/A | N/A | 1959 | |

| Simplified Chemical Synthesis | Publication of a simpler method for the chemical synthesis of 2-deoxy-D-ribose 5-phosphate. | N/A | N/A | 1964 | rsc.org |

| Metabolic Link | Identification of 2-deoxy-D-ribose 5-phosphate as a key link between glycolysis and deoxyribonucleotide synthesis. | DERA | Pentose Phosphate Pathway | - | asm.org |

| Clinical Relevance | Association of elevated levels of 2-deoxy-D-ribose 5-phosphate with recurrent gliomas. | N/A | - | Recent Studies | acs.org |

De Novo Synthesis Pathways

The de novo synthesis of 2-deoxy-D-ribose 5-phosphate is principally accomplished through two well-characterized routes: the aldol condensation of smaller metabolic intermediates and the direct phosphorylation of its parent sugar, 2-deoxy-D-ribose.

A primary route for the synthesis of 2-deoxy-D-ribose 5-phosphate involves a carbon-carbon bond formation reaction catalyzed by a specific aldolase. nih.govnih.gov This reaction assembles the five-carbon sugar phosphate from a three-carbon phosphate ester and a two-carbon aldehyde.

The key enzyme in this pathway is 2-deoxy-D-ribose 5-phosphate aldolase (DERA), systematically named 2-deoxy-D-ribose-5-phosphate acetaldehyde-lyase (EC 4.1.2.4). wikipedia.org DERA catalyzes the reversible aldol condensation of D-glyceraldehyde 3-phosphate and acetaldehyde to produce 2-deoxy-D-ribose 5-phosphate. wikipedia.orguniprot.orgresearchgate.net This enzyme belongs to the Class I aldolase family, which operates via the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site. wikipedia.org DERA is notable among aldolases for its ability to utilize two different aldehydes as substrates. nih.govwikipedia.org The equilibrium of the reaction favors the synthesis of 2-deoxy-D-ribose 5-phosphate. nih.gov Found across all kingdoms of life, DERA enzymes share a conserved TIM α/β barrel fold structure. nih.govvtt.fi

The synthesis of 2-deoxy-D-ribose 5-phosphate by DERA utilizes two specific precursor molecules:

D-Glyceraldehyde 3-phosphate (G3P): This three-carbon phosphorylated sugar serves as the aldehyde acceptor in the reaction. nih.gov G3P is a central intermediate in several major metabolic pathways, including glycolysis and the Calvin cycle. wikipedia.orgumaryland.edu The substrate-binding site of DERA shows a high preference for the phosphorylated form of glyceraldehyde. nih.gov

Acetaldehyde: This two-carbon aldehyde acts as the nucleophilic donor in the DERA-catalyzed reaction. nih.govvtt.fi

The enzyme stereoselectively controls the C-C bond formation, ensuring the correct configuration of the product. nih.govresearchgate.net

An alternative pathway for generating 2-deoxy-D-ribose 5-phosphate is through the direct phosphorylation of the deoxysugar 2-deoxy-D-ribose. hmdb.ca This reaction is an important step in salvaging deoxyribose from the breakdown of deoxynucleosides. hmdb.ca

Ribokinase (EC 2.7.1.15) is the enzyme responsible for catalyzing the phosphorylation of D-ribose to D-ribose 5-phosphate, using ATP as the phosphate donor. ebi.ac.ukwikipedia.org This enzyme can also phosphorylate 2-deoxy-D-ribose to form 2-deoxy-D-ribose 5-phosphate. hmdb.ca Ribokinases are members of the phosphofructokinase B (PfkB) family of sugar kinases. wikipedia.org The reaction provides a direct route to introduce deoxyribose into metabolic pathways, particularly for nucleotide synthesis. hmdb.ca

Table 1: Enzymes in 2-Deoxy-D-Ribose 5-Phosphate Biosynthesis

| Enzyme | EC Number | Role | Substrates | Products |

|---|---|---|---|---|

| 2-Deoxy-D-Ribose 5-Phosphate Aldolase (DERA) | 4.1.2.4 | Catalyzes the reversible aldol condensation to form 2-deoxy-D-ribose 5-phosphate. wikipedia.org | D-Glyceraldehyde 3-Phosphate, Acetaldehyde wikipedia.org | 2-Deoxy-D-Ribose 5-Phosphate wikipedia.org |

| Ribokinase | 2.7.1.15 | Catalyzes the phosphorylation of 2-deoxy-D-ribose. hmdb.cawikipedia.org | 2-Deoxy-D-Ribose, ATP hmdb.cawikipedia.org | 2-Deoxy-D-Ribose 5-Phosphate, ADP wikipedia.org |

Phosphorylation of 2-Deoxy-D-Ribose

Integration within Major Metabolic Networks

2-deoxy-D-ribose 5-phosphate is a metabolite that connects several key metabolic pathways. Its fate is largely determined by the cell's metabolic state and its requirements for biosynthesis and energy. hmdb.ca

The compound is an intermediate in the pentose phosphate pathway. hmdb.ca Through the reversible action of DERA, 2-deoxy-D-ribose 5-phosphate can be converted back into D-glyceraldehyde 3-phosphate and acetaldehyde. hmdb.ca D-glyceraldehyde 3-phosphate is a key intermediate in glycolysis, thereby linking deoxyribose catabolism directly to central energy-yielding pathways. wikipedia.org

Furthermore, 2-deoxy-D-ribose 5-phosphate is a crucial precursor for the synthesis of deoxyribonucleotides, the building blocks of DNA. wikipedia.org In many organisms, the catabolism of deoxynucleosides or the uptake of deoxyribose can induce the expression of enzymes like DERA, allowing the cell to utilize the pentose sugar as a source of carbon and energy. hmdb.ca

Table 2: Key Compounds in 2-Deoxy-D-Ribose 5-Phosphate Metabolism

| Compound Name | Abbreviation | Role |

|---|---|---|

| 2-Deoxy-D-Ribose 5-Phosphate | dR5P | The central compound of this metabolic discussion; precursor for deoxyribonucleotides. hmdb.cawikipedia.org |

| D-Glyceraldehyde 3-Phosphate | G3P | A substrate for DERA and a key intermediate in glycolysis and the pentose phosphate pathway. wikipedia.org |

| Acetaldehyde | A substrate for the DERA-catalyzed synthesis of 2-deoxy-D-ribose 5-phosphate. nih.gov | |

| 2-Deoxy-D-Ribose | The precursor sugar that is phosphorylated by ribokinase. hmdb.ca | |

| Adenosine (B11128) Triphosphate | ATP | The phosphate donor in the ribokinase reaction. wikipedia.org |

| Adenosine Diphosphate | ADP | A product of the ribokinase reaction. wikipedia.org |

Pentose Phosphate Pathway Interconnections

While not a direct product of the main oxidative or non-oxidative branches of the pentose phosphate pathway (PPP), 2-deoxy-D-ribose 5-phosphate metabolism is closely linked to it. wikipedia.orgnih.gov The PPP is the primary source of ribose-5-phosphate (B1218738), the precursor for all ribonucleotides and, subsequently, deoxyribonucleotides. wikipedia.orgwikipedia.org The conversion of ribose-5-phosphate to deoxyribose-containing molecules is a critical juncture. Although the direct synthesis of 2-deoxy-D-ribose 5-phosphate from a PPP intermediate is not the primary route, the pathway provides the essential precursors for its synthesis. ontosight.aikhanacademy.org

The connection is more prominently observed in the catabolic direction. 2-Deoxy-D-ribose 5-phosphate can be catabolized into intermediates that can enter the non-oxidative phase of the PPP. hmdb.caecmdb.ca This allows the carbon skeleton of deoxyribose to be recycled and utilized for the synthesis of other sugars or to be funneled into glycolysis for energy production. nih.gov

Purine (B94841) Deoxyribonucleosides Degradation Pathway

A significant source of 2-deoxy-D-ribose 5-phosphate is the degradation of purine deoxyribonucleosides. nih.gov This process is a key component of nucleotide salvage pathways, which allow the cell to recycle components of nucleic acids. wikipedia.org

The degradation pathway involves the following key enzymatic steps:

Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the phosphorolytic cleavage of the glycosidic bond in purine deoxyribonucleosides (e.g., deoxyguanosine, deoxyadenosine (B7792050) after deamination to deoxyinosine) to yield a free purine base and 2-deoxy-D-ribose 1-phosphate. wikipedia.orgwpmucdn.com

Phosphopentomutase: This enzyme then isomerizes 2-deoxy-D-ribose 1-phosphate to 2-deoxy-D-ribose 5-phosphate. nih.govebi.ac.uk This reaction is reversible, allowing for the interconversion of these two deoxyribose phosphates. rhea-db.org

This pathway is crucial for maintaining a balanced pool of deoxyribonucleotides and for salvaging valuable carbon and phosphate from the breakdown of DNA.

Metabolic Link to Central Carbon Metabolism

2-Deoxy-D-ribose 5-phosphate serves as a direct link between nucleotide metabolism and central carbon metabolism, which includes glycolysis and the citric acid cycle. nih.govnih.gov This connection is primarily facilitated by the enzyme deoxyribose-phosphate aldolase (DERA). hmdb.canih.gov

Deoxyribose-phosphate aldolase (DERA) catalyzes the reversible aldol condensation of D-glyceraldehyde 3-phosphate and acetaldehyde to form 2-deoxy-D-ribose 5-phosphate. nih.gov

Catabolic Role: In the catabolic direction, DERA cleaves 2-deoxy-D-ribose 5-phosphate into D-glyceraldehyde 3-phosphate and acetaldehyde. nih.gov D-glyceraldehyde 3-phosphate is a key intermediate in glycolysis and can be further metabolized to generate ATP and pyruvate. doubtnut.comdoubtnut.com Acetaldehyde can also be further metabolized.

Anabolic Role: In the anabolic direction, this reaction provides a pathway for the de novo synthesis of 2-deoxy-D-ribose 5-phosphate from glycolytic intermediates, thus linking central carbon metabolism directly to the synthesis of deoxyribonucleotides. hmdb.canih.gov

This reversible reaction allows the cell to dynamically shift the metabolic flux between nucleotide synthesis and energy production based on its physiological needs.

Salvage Pathways and 2-Deoxy-D-Ribose 5-Phosphate Recycling

Salvage pathways are essential for cellular economy, allowing for the reuse of components from the degradation of macromolecules like DNA and RNA. wikipedia.org 2-Deoxy-D-ribose 5-phosphate is a central molecule in the salvage of deoxyribonucleosides.

Nucleoside Phosphorylase Activities in Deoxyribonucleoside Salvage

As mentioned earlier, nucleoside phosphorylases, such as purine nucleoside phosphorylase (PNP) and thymidine (B127349) phosphorylase, play a critical role in the initial step of deoxyribonucleoside salvage. wikipedia.orgnih.gov These enzymes cleave deoxyribonucleosides to release the deoxyribose moiety in the form of 2-deoxy-D-ribose 1-phosphate. nih.govnih.gov This action is fundamental for liberating the deoxyribose from the nucleoside structure for its subsequent recycling. youtube.com

Phosphopentomutase-Mediated Interconversions

Phosphopentomutase is a key enzyme that facilitates the recycling of the deoxyribose unit. It catalyzes the reversible isomerization of 2-deoxy-D-ribose 1-phosphate, the product of nucleoside phosphorylase activity, to 2-deoxy-D-ribose 5-phosphate. nih.govebi.ac.uk This interconversion is crucial because 2-deoxy-D-ribose 5-phosphate is the substrate for deoxyribose-phosphate aldolase, which links it to central metabolism. hmdb.ca Conversely, the reverse reaction, from the 5-phosphate to the 1-phosphate, is necessary for the synthesis of deoxyribonucleosides from a free base and the deoxyribose moiety. researchgate.net This enzymatic step ensures that the salvaged deoxyribose can be efficiently channeled into the appropriate metabolic pathway.

Structure

3D Structure

Properties

Molecular Formula |

C5H9O7P-2 |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O7P/c6-2-1-4(7)5(8)3-12-13(9,10)11/h2,4-5,7-8H,1,3H2,(H2,9,10,11)/p-2/t4-,5+/m0/s1 |

InChI Key |

ALQNUOMIEBHXQG-CRCLSJGQSA-L |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O |

Canonical SMILES |

C(C=O)C(C(COP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 2 Deoxy D Ribose 5 Phosphate

Biosynthesis of 2-Deoxy-D-Ribose 5-Phosphate

Phosphopentomutases

A significant discovery in the study of pentose (B10789219) metabolism has been the identification and characterization of novel phosphopentomutases (PPMs) that deviate from the canonical enzymes previously described. A prime example is the phosphopentomutase from the hyperthermophilic archaeon Thermococcus kodakaraensis KOD1 (PPMTk), which plays a crucial role in a modified pentose phosphate (B84403) pathway. mdpi.comdntb.gov.ua

Unlike previously identified PPMs, which belong to the Cluster of Orthologous Groups (COG) 1015, the PPM from T. kodakaraensis, encoded by the gene TK1777, is a member of COG1109, a group that typically includes phosphomannomutases. mdpi.comdntb.gov.ua Despite its high homology with phosphohexomutases, PPMTk exhibits specific activity towards pentose phosphates, catalyzing the reversible isomerization of ribose 1-phosphate to ribose 5-phosphate and, by extension, is involved in the metabolism of 2-deoxy-D-ribose 5-phosphate. mdpi.comscilit.comresearchgate.net This enzyme provides a metabolic link between pentoses and central carbon metabolism in this organism. mdpi.com

The catalytic mechanism and substrate specificity of this novel PPM have been elucidated through structural and biophysical analyses. The three-dimensional structure of PPMTk, determined by X-ray crystallography to a resolution of 2.39 Å, has revealed a unique catalytic motif that distinguishes it from its phosphohexomutase homologs. scilit.comresearchgate.netnih.gov

The active site of PPMTk contains a "TXSHNP" motif, where a serine residue functions as the catalytic nucleophile. nih.gov Furthermore, a conserved "DXDXDR" motif is responsible for binding a metal ion cofactor, which is essential for the enzyme's catalytic activity. nih.gov Structural comparisons have identified the specific residues involved in this coordination.

| Residue in PPMTk | Corresponding Residue in PGMPh | Function |

|---|---|---|

| Ser93 | Ser101 | Cofactor/Metal Ion Binding |

| Asp231 | Asp243 | |

| Asp233 | Asp245 | |

| Asp235 | Asp247 |

The specificity of PPMTk for pentoses over hexoses, despite its structural similarity to phosphohexomutases, is attributed to variable amino acid residues within domain III. These residues create a distinct cleft pattern in the active site, which sterically accommodates the smaller pentose substrates while excluding larger hexoses. nih.gov

The catalytic cycle of enzymes in the phosphohexomutase superfamily, to which PPMTk belongs, involves a significant conformational change. This process includes a 180° reorientation of the bisphosphate intermediate within the active site. nih.gov Studies on related enzymes suggest that the phosphorylation state of the catalytic serine residue influences the enzyme's flexibility. Dephosphorylation of this serine is proposed to increase structural flexibility, which in turn facilitates the reorientation of the reaction intermediate, coupling the enzyme's dynamics to its catalytic mechanism. nih.gov

The discovery and detailed characterization of the PPM from T. kodakaraensis provide a clear example of a structurally novel phosphopentomutase. Its unique catalytic features and substrate specificity expand our understanding of the diversity of enzymes involved in the biosynthesis and metabolic pathways of 2-deoxy-D-ribose 5-phosphate and other pentose phosphates.

Enzymology of 2 Deoxy D Ribose 5 Phosphate Aldolase Dera

Catalytic Mechanism of DERA

DERA catalyzes the reversible aldol (B89426) reaction between acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate to produce 2-deoxy-D-ribose 5-phosphate. nih.govcreative-enzymes.com The enzyme belongs to the family of lyases, specifically aldehyde-lyases that cleave carbon-carbon bonds. wikipedia.org Its catalytic activity is central to a branch of the pentose (B10789219) phosphate (B84403) pathway. rsc.orgrsc.org

Class I Aldolase (B8822740) Mechanism and Schiff Base Formation

DERA operates through a Class I aldolase mechanism, a characteristic feature of which is the formation of a Schiff base intermediate. wikipedia.orgrsc.orgcatalysis.blog Unlike Class II aldolases that depend on a divalent metal ion cofactor, Class I aldolases utilize the amine group of a key lysine (B10760008) residue within the active site to initiate catalysis. nih.gov The process begins with the condensation of the donor substrate, acetaldehyde, with the ε-amino group of a catalytic lysine residue (Lys167 in E. coli DERA), forming a protonated Schiff base, or imine. nih.govrsc.orgnih.gov

This imine formation activates the donor molecule. The Schiff base then facilitates the deprotonation of the α-carbon of the donor, leading to the formation of a nucleophilic enamine intermediate. nih.govrsc.org This enamine is stabilized by resonance. rsc.org The enamine subsequently attacks the carbonyl carbon of the acceptor aldehyde in a stereoselective manner. nih.gov The catalytic cycle concludes with the hydrolysis of the resulting Schiff base, releasing the aldol product and regenerating the free enzyme for the next catalytic round. rsc.org DERA is unique as it is one of only two known aldolases capable of using two aldehydes as substrates. wikipedia.orgrsc.org

Key Active Site Residues and their Functional Roles

The catalytic activity of DERA is orchestrated by several key amino acid residues within its active site, which typically resides in a TIM (α/β)8 barrel fold common to Class I aldolases. nih.govwikipedia.orgrsc.org

Lys167 (in E. coli DERA): This is the catalytic lysine residue directly responsible for forming the Schiff base intermediate with the donor aldehyde. nih.govwikipedia.orgrsc.orgnih.gov Its central role has been confirmed through active-site labeling and structural studies. nih.govnih.gov

Lys201 (in E. coli DERA): Located in close proximity to Lys167, this residue is crucial for catalysis as it perturbs the pKa of Lys167, lowering it and thereby facilitating the formation of the Schiff base. wikipedia.orgnih.gov

Cys47 (in E. coli DERA): While not directly involved in the primary catalytic steps, this cysteine residue is implicated in the enzyme's deactivation at high concentrations of acetaldehyde. rsc.org A reactive crotonaldehyde (B89634) intermediate, formed from the self-condensation of two acetaldehyde molecules, can form a Schiff base with Lys167 and then undergo a Michael addition with the thiol group of Cys47, leading to irreversible inhibition. nih.govrsc.org

Phosphate-Binding Residues: Several residues are responsible for anchoring the phosphate group of the natural acceptor substrate, D-glyceraldehyde-3-phosphate. These include the backbone amide groups of S238 and G205, and, via a water molecule, residues G204, V206, S239, and G171. researchgate.net K172 provides a counter-charge and contributes to binding through a water-mediated hydrogen bond. researchgate.net

Table 1: Key Active Site Residues of E. coli DERA and Their Functions

| Residue | Function | References |

| Lys167 | Forms the catalytic Schiff base with the donor aldehyde. | wikipedia.org, rsc.org, nih.gov |

| Lys201 | Lowers the pKa of Lys167, facilitating Schiff base formation. | wikipedia.org, nih.gov |

| Cys47 | Involved in mechanism-based inhibition by crotonaldehyde. | rsc.org, nih.gov |

| S238, G205 | Phosphate binding via backbone amide groups. | researchgate.net |

| K172 | Provides a counter-charge for the phosphate group. | researchgate.net |

| G204, V206, S239, G171 | Phosphate binding via a water molecule. | researchgate.net |

Stereoselectivity in C-C Bond Formation

A hallmark of DERA catalysis is its high degree of stereoselectivity in the carbon-carbon bond formation step. The enzyme's active site architecture dictates the facial selectivity of the enamine attack on the acceptor aldehyde. wikipedia.org This results in the specific formation of a new stereocenter with an (S)-configuration at the hydroxyl-bearing carbon of the product. nih.govcreative-enzymes.comwikipedia.org This stereospecificity is controlled by the enzyme, not the substrate, which is a highly valuable trait for synthetic applications. creative-enzymes.comwikipedia.org This allows for the synthesis of highly stereospecific polyol systems, which are valuable chiral building blocks for pharmaceuticals. nih.govcreative-enzymes.com

Substrate Specificity and Promiscuity of DERA

While DERA has specific natural substrates, it displays a considerable degree of promiscuity, accepting a range of non-natural aldehydes as both donors and acceptors. wikipedia.orgnih.gov This flexibility is a key reason for its growing importance as a biocatalyst in organic synthesis. nih.govvtt.fi

Acceptor Aldehyde Scope and Variations

DERA demonstrates significant flexibility regarding the acceptor aldehyde. The natural acceptor is D-glyceraldehyde-3-phosphate, but the enzyme can utilize a variety of other aldehydes. nih.govwikipedia.org This promiscuity allows for the synthesis of diverse deoxysugars and other polyhydroxylated compounds. mdpi.com

Early studies showed that DERA from Lactobacillus plantarum could use sugars like D-erythrose as acceptors. nih.gov Subsequent research has confirmed that DERA accepts a broad range of acceptor molecules, including non-phosphorylated aldehydes and aldehydes with carbon chains up to four atoms long. nih.govnih.gov Interestingly, some compounds that are rejected as donors, such as chloroacetaldehyde (B151913) and hydroxyacetaldehyde, are accepted as substrates when they act as the acceptor aldehyde. nih.gov Acetaldehyde itself can also function as an acceptor substrate, leading to sequential aldol additions. nih.gov This capability has been harnessed in the synthesis of precursors for statin drugs. nih.govmdpi.com

Table 2: Examples of Accepted Acceptor Aldehydes for DERA

| Acceptor Aldehyde | Natural/Non-Natural | References |

| D-Glyceraldehyde 3-phosphate | Natural | wikipedia.org, nih.gov |

| Acetaldehyde | Non-Natural | nih.gov |

| D-Erythrose | Non-Natural | nih.gov |

| Chloroacetaldehyde | Non-Natural | nih.gov |

| Hydroxyacetaldehyde (Glycoaldehyde) | Non-Natural | nih.gov |

| Non-phosphorylated glyceraldehyde | Non-Natural | nih.gov |

Donor Aldehyde Scope and Engineering for Broader Specificity

Compared to its flexibility with acceptor aldehydes, DERA is generally more specific for its donor aldehyde, which is naturally acetaldehyde. nih.gov Early studies indicated a high specificity for acetaldehyde, with other small aldehydes like propionaldehyde (B47417) and glycoaldehyde not being utilized as donors. nih.gov However, some promiscuous activity has been reported, with compounds like propionaldehyde, acetone, and fluoroacetone (B1215716) functioning as donors, although with significantly reduced efficiency compared to acetaldehyde. nih.gov

The limited donor scope and the enzyme's sensitivity to high concentrations of acetaldehyde have prompted significant research into protein engineering to overcome these limitations. nih.govrsc.org

Improving Acetaldehyde Tolerance: A key challenge is the inactivation of DERA by acetaldehyde-derived byproducts. rsc.org Rational design, specifically the mutation of the Cys47 residue in E. coli DERA to a non-nucleophilic amino acid, has resulted in a fully acetaldehyde-resistant enzyme variant. rsc.org Similarly, a C49M mutation in the DERA from Pectobacterium atrosepticum (PaDERA), which is naturally more tolerant than the E. coli enzyme, also led to significant improvements in acetaldehyde tolerance. mdpi.com

Broadening Donor Specificity: Engineering efforts have also focused on altering substrate preference. Machine learning-guided mutagenesis of E. coli DERA has successfully generated variants with a two- to three-fold improvement in acetaldehyde addition capability while simultaneously eliminating activity towards the natural donor. researchgate.netsheridancollege.ca Some of these engineered variants also showed improved activity with formaldehyde (B43269) as a donor substrate. researchgate.netsheridancollege.ca Genetic engineering of DERA from Lactobacillus brevis has also yielded variants with improved activity and stability in the presence of acetaldehyde. rsc.org

These engineering successes have expanded the synthetic utility of DERA, making it a more robust and versatile biocatalyst for C-C bond formation. vtt.finih.gov

Enzyme Kinetics and Activity Modulation

Factors Influencing DERA Catalytic Efficiency

The catalytic efficiency of DERA is influenced by several factors, including substrate concentration, temperature, and pH. The enzyme exhibits Michaelis-Menten kinetics, and its activity is dependent on the concentration of both the donor (acetaldehyde) and acceptor aldehydes. mdpi.com

pH and Temperature: The optimal pH for DERA activity can vary depending on the source of the enzyme. For instance, DERA from Escherichia coli (EcDERA) displays maximal activity in a neutral pH range of 6.0-8.0, while DERA from Pectobacterium atrosepticum (PaDERA) has an optimal pH in the alkaline range of 8.0-9.0. nih.govmdpi.com Temperature also plays a critical role, with excessive heat leading to denaturation and loss of activity. meckey.com For example, PaDERA retains about 80% of its activity after an hour at 40°C, but this drops to 60% after only 10 minutes at 50°C. mdpi.com

Substrate Specificity: DERA exhibits a strong preference for phosphorylated substrates like glyceraldehyde-3-phosphate (G3P). nih.gov The presence of the phosphate group is crucial for efficient binding and catalysis. nih.govnih.gov The enzyme's active site has a non-canonical phosphate-binding site, and mutations in this area can significantly impact catalytic activity. nih.gov

Kinetic Parameters of DERA from Different Sources

| Enzyme Source | Substrate | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Pectobacterium atrosepticum (PaDERA) | 2-deoxy-D-ribose 5-phosphate | 0.2 ± 0.03 | 11.9 ± 0.4 | 59.5 |

| Escherichia coli (EcDERA) | 2-deoxy-D-ribose 5-phosphate | 0.07 ± 0.01 | 1.7 ± 0.04 | 24.3 |

Data sourced from Haridas et al. (2020) mdpi.com

Aldehyde Tolerance and Inactivation Mechanisms of DERA

A significant challenge in the industrial application of DERA is its inactivation at high concentrations of its own substrate, acetaldehyde. nih.govresearchgate.net This inactivation is a major hurdle for achieving high productivity in biocatalytic processes. nih.gov

The primary mechanism of inactivation involves a side reaction where two acetaldehyde molecules undergo an aldol addition to form 3-hydroxybutanal. This product can then dehydrate to form crotonaldehyde, a reactive Michael acceptor. nih.gov Crotonaldehyde can then covalently crosslink the catalytic lysine residue (Lys167) and a nearby cysteine residue (Cys47 in E. coli DERA) in the active site, leading to irreversible enzyme inactivation. nih.govresearchgate.net

Research has shown that mutating this cysteine residue can significantly improve aldehyde tolerance. For example, a Cys47Leu mutation in E. coli DERA resulted in a 30-fold increase in its half-life in the presence of crotonaldehyde and a 15-fold increase for acetaldehyde. nih.gov Similarly, a Cys49Met mutation in Pectobacterium atrosepticum DERA also led to enhanced acetaldehyde tolerance. nih.gov However, these mutations can sometimes come at the cost of reduced specific activity. nih.gov

Structural Biology of DERA

Structural Insights into Substrate Binding and Catalysis

The catalytic mechanism of DERA is well-understood and involves the formation of a Schiff base intermediate. nih.gov The catalytic lysine residue (Lys167 in E. coli DERA) in the active site forms a covalent bond with the donor aldehyde (acetaldehyde). diva-portal.org

In the active site, the donor acetaldehyde binds to the bottom of the pocket, while the acceptor, glyceraldehyde-3-phosphate (G3P), binds to the upper part. nih.gov Substrate binding is mediated by a network of hydrogen bonds, either directly with amino acid residues or through water molecules. nih.gov The phosphate group of the acceptor substrate is crucial for binding, and key residues are involved in its recognition. nih.govnih.gov For example, in E. coli DERA, Ser238 and Ser239 are part of a non-canonical phosphate-binding site. nih.gov

Enzyme Engineering and Directed Evolution of DERA

To overcome the limitations of naturally occurring DERAs, such as low aldehyde tolerance and narrow substrate scope, protein engineering and directed evolution strategies have been extensively employed. nih.govnih.gov These techniques aim to improve the enzyme's properties for industrial applications. nih.gov

Directed evolution involves creating large libraries of enzyme variants through random mutagenesis, saturation mutagenesis, or DNA shuffling, followed by screening for improved properties. nih.gov This iterative process has been successful in enhancing various aspects of DERA, including:

Aldehyde Tolerance: As mentioned previously, site-directed mutagenesis of key residues like Cys47 has led to variants with significantly improved stability in the presence of high aldehyde concentrations. nih.govresearchgate.net

Substrate Specificity: Engineering efforts have focused on expanding the range of acceptable aldehyde substrates for DERA, allowing for the synthesis of a wider variety of valuable chemicals. nih.gov

Catalytic Efficiency: Directed evolution has been used to increase the catalytic activity of DERA towards non-natural substrates. In one study, 11 rounds of directed evolution resulted in a DERA variant with a 190-fold increase in catalytic activity for a non-native Michael addition reaction. acs.org

These engineered DERA variants hold great promise for the development of more efficient and sustainable biocatalytic processes for the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov

Strategies for Enhancing Catalytic Activity and Stability

The enhancement of catalytic activity and stability of 2-Deoxy-D-Ribose 5-Phosphate Aldolase (DERA) is a critical area of research, aiming to improve its efficiency and robustness for industrial applications. Strategies primarily revolve around protein engineering and optimizing reaction conditions.

Protein engineering has been instrumental in improving DERA's performance. For instance, a variant of Klebsiella pneumoniae DERA with mutations Ser238Asp/Phe200Ile/ΔTyr259 demonstrated a 3-fold increase in specific enzyme activity compared to the wild-type and a 4-fold improvement over the Escherichia coli DERA. nih.gov The mutation at Ser238, a residue involved in hydrogen bonding with the phosphate group, is particularly noted for altering substrate specificity towards non-phosphorylated substrates. nih.gov

Thermostability is another key parameter for industrial enzymes. While DERA from the mesophilic bacterium E. coli is relatively thermostable with a melting temperature (Tm) of 65 °C, enzymes from thermophilic organisms naturally exhibit higher stability. nih.gov For example, DERA from Thermococcus onnurineus NA1 shows optimal activity at 60°C and retains over 55% of its activity after a 10-minute incubation at 100°C. internationalscholarsjournals.org In contrast, DERA from Galactomyces geotrichum loses most of its activity above 50°C. internationalscholarsjournals.org The oligomeric state of DERA, often a homodimer or homotetramer, contributes to its thermal stability through hydrophobic interactions and hydrogen bonding between subunits, although it does not directly impact enzymatic activity. wikipedia.org

Furthermore, tolerance to high concentrations of substrates, particularly acetaldehyde, is a significant challenge as it can lead to enzyme inactivation. wikipedia.orgresearchgate.net The formation of a reactive crotonaldehyde intermediate from acetaldehyde can irreversibly inactivate the enzyme. wikipedia.org Engineering efforts have focused on mitigating this issue. For example, the C49M mutation in DERA from Pectobacterium atrosepticum (PaDERA), corresponding to Cys47 in E. coli DERA (EcDERA), has been shown to significantly improve acetaldehyde tolerance. mdpi.com Wild-type PaDERA itself is more tolerant than EcDERA, retaining 30% of its initial activity after 40 minutes of incubation with 100 mM acetaldehyde, a condition under which EcDERA is completely inactivated within 20 minutes. mdpi.com

Table 1: Comparison of Thermostability of DERA from Different Organisms

| Enzyme Source | Optimal Temperature (°C) | Stability after 10 min at 100°C | Reference |

|---|---|---|---|

| Thermococcus onnurineus NA1 | 60 | >55% activity retained | internationalscholarsjournals.org |

| Pectobacterium atrosepticum | ~40 | - | mdpi.com |

| Escherichia coli | - | Tm = 65°C | nih.gov |

| Galactomyces geotrichum | - | Most activity lost >50°C | internationalscholarsjournals.org |

Improving Substrate Tolerance and Specificity

A significant focus of DERA engineering is to enhance its tolerance to various substrates and to modify its specificity to accept novel, non-natural substrates for the synthesis of valuable chemicals. DERA's natural function involves the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate. nih.gov However, its promiscuity allows it to accept other aldehydes as both donors and acceptors, making it a versatile tool for C-C bond formation. nih.gov

Protein engineering has been successfully employed to broaden DERA's substrate scope. For instance, researchers have targeted the active site and its vicinity to improve preference for smaller, non-phosphorylated aldehyde donors like acetaldehyde. nih.gov In one study, mutations were introduced at 24 amino acid positions in E. coli DERA, leading to variants with a two- to three-fold improvement in acetaldehyde addition capability. nih.gov Notably, these variants often showed a concomitant decrease or complete abolishment of activity towards the natural donor, glyceraldehyde-3-phosphate. nih.gov

Some engineered DERA variants have also shown improved activity with formaldehyde as a donor substrate. nih.gov Wild-type EcDERA can utilize formaldehyde, and certain mutations that enhance acetaldehyde use also improve activity with formaldehyde. nih.gov Interestingly, the best variants for acetaldehyde were not always the most potent with formaldehyde, highlighting the nuanced effects of single mutations on substrate preference. nih.gov

Metagenomic screening has also proven to be a powerful tool for discovering novel DERAs with unique substrate specificities. A study that screened 48 DERA genes from metagenomes identified an enzyme, DERA-61, with unprecedented activity in the aldol addition of furfural (B47365) or benzaldehyde (B42025) with ketones like acetone, butanone, and cyclobutanone. researchgate.net

Table 2: Engineered DERA Variants with Altered Substrate Specificity

| DERA Variant (E. coli) | Target Substrate | Key Finding | Reference |

|---|---|---|---|

| Various single/multiple mutants | Acetaldehyde | 2-3 fold improvement in addition capability | nih.gov |

| L17H, N21D, G171T, etc. | Formaldehyde | Altered preference towards formaldehyde | nih.gov |

| DERA-61 (from metagenome) | Furfural, Benzaldehyde | Unprecedented activity with novel ketones | researchgate.net |

Computational Approaches and Machine Learning in DERA Engineering

Computational methods, particularly machine learning (ML), are increasingly being used to guide the protein engineering of DERA, accelerating the development of enzymes with desired properties. github.ioarxiv.org These approaches can predict the effects of mutations on enzyme function, thereby reducing the experimental effort required for screening large libraries of variants. github.io

One notable application of ML in DERA engineering involved the use of a Gaussian process model to predict new beneficial mutant combinations for improving substrate preference towards acetaldehyde. nih.gov This ML-guided approach successfully identified variants with a clear two- to threefold improvement in acetaldehyde addition activity. nih.gov The model works by encoding the DERA protein structure as a contact map and using this, along with substitution matrices, to compute a graph kernel that measures the similarity between variants in a way that is informative for substrate specificity. researchgate.net

Computational models have also been developed to predict substrate binding affinities. These models can provide insights into the molecular basis of substrate recognition and can be used to screen potential substrates or design mutations to enhance binding. nih.govosti.gov

Table 3: Application of Computational Methods in DERA Engineering

| Computational Method | Application | Key Finding | Reference |

|---|---|---|---|

| Machine Learning (Gaussian Process) | Guided mutagenesis for substrate specificity | Predicted variants with 2-3 fold improved acetaldehyde activity | nih.gov |

| Molecular Dynamics Simulations | Analysis of mutation effects on dynamics | Linked changes in global dynamics to catalytic efficiency | rsc.orgnih.gov |

| Predictive Computational Models | Substrate binding analysis | Identified key interactions for substrate recognition | nih.gov |

Site-Directed Mutagenesis Studies and Variant Characterization

Site-directed mutagenesis is a fundamental technique for probing the roles of specific amino acid residues in DERA's catalytic mechanism, stability, and substrate specificity. nih.govnih.gov By systematically replacing amino acids and characterizing the resulting variants, researchers can gain detailed insights into the enzyme's structure-function relationships.

A key target for site-directed mutagenesis in DERA is the active site. In E. coli DERA, Lys167 is the catalytic residue that forms a Schiff base intermediate with the aldehyde substrate. nih.gov Mutations at this position would be expected to abolish activity. Other residues in the active site also play crucial roles. For example, mutations at the phosphate-binding site, such as Ser238 and Ser239, have been shown to alter substrate specificity, particularly towards non-phosphorylated substrates. nih.govrsc.org

Studies have also focused on residues outside the immediate active site that can influence the enzyme's properties. For instance, the C49M mutation in PaDERA (equivalent to C47M in EcDERA) was identified as a key mutation for increasing tolerance to acetaldehyde. mdpi.com This cysteine residue has been proposed to be involved in the deactivation mechanism of the enzyme in the presence of high aldehyde concentrations. mdpi.com

The characterization of DERA variants often involves detailed kinetic analysis to determine parameters such as Km and kcat. nih.gov For example, kinetic data for DERA-catalyzed retroaldol reactions show that the catalytic efficiency (kcat/Km) is significantly lower for the non-phosphorylated substrate D-2-deoxyribose (DR) compared to the natural phosphorylated substrate (DR5P), primarily due to weaker substrate binding (higher Km). nih.gov

Table 4: Selected Site-Directed Mutagenesis Studies on DERA

| DERA Source | Mutation | Effect | Reference |

|---|---|---|---|

| K. pneumoniae | S238D/F200I/ΔY259 | 3-fold increase in specific activity | nih.gov |

| P. atrosepticum | C49M | Increased acetaldehyde tolerance | mdpi.com |

| E. coli | N21K | Lowered specific activity on DRP | nih.gov |

| E. coli | S239P | Decreased catalytic efficiency due to entropy loss | rsc.org |

Enzyme Immobilization and Whole-Cell Catalysis for DERA Applications

For practical industrial applications, the use of free enzymes in solution is often economically unfeasible due to their limited stability and the difficulty of separating them from the reaction mixture for reuse. nih.gov To overcome these limitations, DERA is often employed in an immobilized form or as a whole-cell biocatalyst. nih.gov

Enzyme Immobilization

Immobilization involves attaching the enzyme to a solid support, which can enhance its stability, facilitate its recovery and reuse, and enable its use in continuous processes. internationalscholarsjournals.orgresearchgate.net Various materials and methods have been explored for DERA immobilization.

Magnetic nanoparticles (MNPs) are a popular choice for enzyme immobilization due to their high surface area and superparamagnetic properties, which allow for easy separation from the reaction mixture using a magnet. nih.gov DERA has been successfully immobilized on MNPs, leading to improved stability and reusability. nih.gov Covalent attachment methods are often preferred for immobilization as they form strong, stable bonds between the enzyme and the support, minimizing enzyme leakage. nih.govthermofisher.com This can be achieved by activating the support with functional groups like aldehydes (e.g., glutaraldehyde) that react with amine groups on the enzyme surface. nih.govthermofisher.com

Whole-Cell Catalysis

An alternative and often more cost-effective approach is to use whole microbial cells that overexpress DERA as the biocatalyst. nih.gov This strategy eliminates the need for costly and time-consuming enzyme purification. nih.gov Whole-cell DERA catalysis has been successfully applied in the synthesis of key intermediates for statin drugs, such as rosuvastatin (B1679574) and pitavastatin. nih.govplos.orgnih.gov

In one notable example, a high-density fermentation of E. coli overexpressing the native deoC gene (which encodes DERA) was developed. nih.govplos.orgnih.gov The fermentation broth containing the whole-cell biocatalyst was used directly in the bioconversion process. This process achieved a volumetric productivity of over 40 g L-1 h-1 for the production of a key lactol intermediate, with titers reaching 100 g L-1. plos.orgnih.govresearchgate.net The use of a whole-cell system also provides a protective environment for the enzyme, as demonstrated by the inactivation profile of DERA in whole cells versus cell-free lysate when exposed to high concentrations of aldehydes. nih.gov

Table 5: Performance of DERA in Whole-Cell Catalysis for Statin Intermediate Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Biocatalyst | Whole-cell E. coli overexpressing DERA | nih.govplos.orgnih.gov |

| Product | Lactol intermediate for statins | nih.govplos.orgnih.gov |

| Volumetric Productivity | > 40 g L-1 h-1 | plos.orgnih.govresearchgate.net |

| Product Titer | 100 g L-1 | plos.orgnih.govresearchgate.net |

| Yield | > 80% | plos.orgnih.govresearchgate.net |

| Enantiomeric Purity (ee) | > 99.9% | nih.govplos.orgnih.gov |

Biological Functions and Regulatory Roles of 2 Deoxy D Ribose 5 Phosphate

Role in Nucleic Acid Metabolism

The central role of 2-deoxy-D-ribose 5-phosphate lies in its direct contribution to the building blocks of DNA.

Precursor for Deoxyribonucleotide Synthesis

2-Deoxy-D-ribose 5-phosphate is a pivotal precursor for the synthesis of deoxyribonucleotides, the fundamental monomers of DNA. The enzyme phosphopentomutase catalyzes the isomerization of (deoxy)ribose 1-phosphate to (deoxy)ribose 5-phosphate. nih.gov Subsequently, 2-deoxy-D-ribose 5-phosphate is converted into phosphoribosyl pyrophosphate (PRPP), a key substrate for both de novo and salvage pathways of nucleotide synthesis. oup.com In some organisms, the synthesis of 2-deoxy-D-ribose 5-phosphate can be achieved through the aldol (B89426) condensation of glyceraldehyde-3-phosphate and acetaldehyde (B116499), a reaction catalyzed by 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA). madridge.org

Contribution to Deoxyribonucleic Acid (DNA) Biosynthesis

The deoxyribose moiety of 2-deoxy-D-ribose 5-phosphate is directly incorporated into the backbone of DNA. Following its conversion to deoxyribonucleoside triphosphates (dNTPs), these molecules serve as the substrates for DNA polymerases during replication and repair. The inhibition of the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA) in mammalian cells has been shown to specifically block the incorporation of labeled purines and pyrimidines into DNA, without affecting RNA or protein synthesis, highlighting its crucial role in DNA biosynthesis. nih.govasm.org

Cellular Homeostasis and Metabolic Regulation

The metabolism of 2-deoxy-D-ribose 5-phosphate is intricately connected with central carbon metabolism, influencing cellular energy status and the flux through key metabolic pathways.

Interplay with Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway Flux

2-Deoxy-D-ribose 5-phosphate provides a direct link between pentose metabolism and central carbon metabolism. nih.gov The enzyme 2-deoxyribose 5-phosphate aldolase (DERA) cleaves the pentose phosphate into acetaldehyde and glyceraldehyde 3-phosphate. nih.gov Glyceraldehyde 3-phosphate is a key intermediate in glycolysis, allowing the carbon skeleton of deoxyribose to be channeled into energy production or other biosynthetic pathways. mdpi.com The pentose phosphate pathway (PPP) is another crucial route for pentose synthesis, generating ribose-5-phosphate (B1218738), which can be converted to nucleotide precursors. ug.edu.pl The interplay between the breakdown of 2-deoxy-D-ribose 5-phosphate and the PPP ensures a flexible supply of precursors for both nucleotide synthesis and central metabolism, responding to the cell's needs for NADPH, ATP, and building blocks. ug.edu.plfrontiersin.orgnih.gov

Regulation of Associated Enzymes (e.g., via Feedback Inhibition)

The enzymes involved in the metabolism of 2-deoxy-D-ribose 5-phosphate are subject to regulation. While direct feedback inhibition by 2-deoxy-D-ribose 5-phosphate on the enzymes of its own metabolic pathway is not extensively documented, the broader context of nucleotide metabolism involves complex regulatory circuits. For instance, the synthesis of 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a downstream product of ribose-5-phosphate, is often inhibited by ADP. oup.com Furthermore, in some contexts, 2-deoxy-D-ribose itself can lead to the non-enzymatic glycation and inhibition of enzymes, such as glutamate-cysteine ligase (GCL), without altering feedback inhibition mechanisms of GCL itself. researchgate.net The activity of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) is reversible, and the equilibrium of the reaction it catalyzes can be influenced by the concentrations of its substrates and products. nih.gov

Inducible Metabolic Pathways (e.g., deo Operon in Bacteria)

In bacteria such as Escherichia coli and Salmonella enterica, the breakdown of deoxynucleosides is governed by the inducible deo operon, a classic example of genetic regulation. The expression of the genes within this operon is controlled by repressors that are, in turn, allosterically regulated by 2-deoxy-D-ribose 5-phosphate.

In E. coli, the deo operon is composed of four structural genes: deoC, deoA, deoB, and deoD. These genes are transcribed from two main promoters, and their expression is under the negative control of two repressor proteins: the DeoR repressor and the CytR repressor. nih.gov The DeoR repressor specifically binds to the deo operator regions, preventing transcription. The crucial role of 2-deoxy-D-ribose 5-phosphate lies in its function as the inducer for the DeoR repressor. uniprot.org When present in the cell, 2-deoxy-D-ribose 5-phosphate binds to the DeoR repressor, causing a conformational change that leads to its dissociation from the operator DNA. This allows for the transcription of the deo genes, enabling the cell to metabolize deoxynucleosides. The accumulation of 2-deoxy-D-ribose 5-phosphate is considered the primary signal for the induction of the enzymes encoded by the deo operon. nih.gov

Salmonella enterica possesses a similar deo operon but also contains an additional regulon, the deoQKPX locus, which grants it the ability to utilize 2-deoxy-D-ribose as a sole source of carbon and energy—a capability absent in E. coli K12. nih.gov This locus includes the deoK gene, encoding deoxyribokinase, which phosphorylates 2-deoxy-D-ribose to 2-deoxy-D-ribose 5-phosphate. nih.gov The expression of the deoQKPX operon is negatively regulated by the DeoQ protein, which belongs to the DeoR family of repressors, and also by the DeoR repressor itself. nih.govnih.gov

The products of the enzymatic reactions catalyzed by the proteins encoded by the deo operon can be funneled into central metabolic pathways. For instance, glyceraldehyde-3-phosphate can enter glycolysis, and acetaldehyde can be converted to acetyl-CoA for use in the Krebs cycle, thereby generating energy for the cell. wikipedia.org

Interactive Data Table: Genes of the deo Operon and their Functions

| Gene | Encoded Enzyme | Function in Deoxynucleoside Catabolism | Organism Example |

| deoC | Deoxyribose-phosphate aldolase (DERA) | Catalyzes the reversible cleavage of 2-deoxy-D-ribose 5-phosphate into glyceraldehyde-3-phosphate and acetaldehyde. wikipedia.orgnih.gov | E. coli, S. enterica |

| deoA | Thymidine (B127349) phosphorylase | Catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose 1-phosphate. | E. coli, S. enterica |

| deoB | Phosphopentomutase | Converts 2-deoxy-D-ribose 1-phosphate to 2-deoxy-D-ribose 5-phosphate. | E. coli, S. enterica |

| deoD | Purine (B94841) nucleoside phosphorylase | Cleaves purine deoxynucleosides into the corresponding purine base and 2-deoxy-D-ribose 1-phosphate. | E. coli, S. enterica |

| deoK | Deoxyribokinase | Phosphorylates 2-deoxy-D-ribose to 2-deoxy-D-ribose 5-phosphate. nih.gov | S. enterica |

| deoP | Permease (putative) | Thought to be involved in the transport of 2-deoxy-D-ribose into the cell. nih.gov | S. enterica |

| deoQ | Regulatory protein | Acts as a repressor for the deoKPX operon. nih.gov | S. enterica |

| deoX | Unknown function | Required for the optimal utilization of deoxyribose, but its specific function is not yet characterized. nih.gov | S. enterica |

Involvement in Cellular Stress Responses

The metabolic pathway involving 2-deoxy-D-ribose 5-phosphate is also implicated in cellular stress responses, particularly in mammalian cells. The human homolog of the bacterial deoC gene product, deoxyribose-phosphate aldolase (DERA), plays a role in mitigating cellular damage induced by stress. nih.govnih.gov

Research has shown that in human cells, particularly in the liver and lungs, DERA is involved in the response to oxidative and mitochondrial stress. wikipedia.orgnih.gov Upon induction of such stress, DERA is recruited to cellular structures known as stress granules, where it interacts with other stress response proteins. wikipedia.orgnih.gov This recruitment is believed to be part of a protective mechanism. Cells with higher DERA activity can utilize extracellular deoxynucleosides as an alternative energy source to maintain ATP levels when normal energy production pathways, like mitochondrial respiration, are impaired. nih.gov This capability can help to delay or minimize stress-induced cellular damage and apoptosis. nih.govresearchgate.net

Conversely, the precursor to 2-deoxy-D-ribose 5-phosphate, 2-deoxy-D-ribose, has been demonstrated to induce cellular stress when present at high concentrations. Studies on human monocytic cells and pancreatic beta-cells have shown that 2-deoxy-D-ribose can provoke oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) and the depletion of the cellular antioxidant glutathione (B108866) (GSH). nih.govnih.gov This state of oxidative stress can lead to cytotoxicity and programmed cell death (apoptosis). nih.govnih.gove-dmj.org The mechanism of 2-deoxy-D-ribose-induced damage in pancreatic beta-cells is also linked to increased protein glycation. nih.gove-dmj.org The depletion of GSH is thought to occur through the inhibition of cystine transport into the cells, which is a rate-limiting step for GSH biosynthesis. nih.govresearchgate.net While these studies focus on the effects of 2-deoxy-D-ribose, the intracellular phosphorylation to 2-deoxy-D-ribose 5-phosphate is a necessary step for its further metabolism, and the accumulation of this phosphorylated derivative is implicated in the toxicity observed in bacterial mutants lacking DERA. nih.gov

Interactive Data Table: Cellular Stress Responses Involving the 2-Deoxy-D-Ribose Pathway

| Stressor/Component | Cellular Context | Observed Effect | Implication |

| Deoxyribose-phosphate aldolase (DERA) | Human cells (liver, lungs) under oxidative or mitochondrial stress | Recruitment to stress granules; utilization of extracellular deoxynucleosides for ATP production. wikipedia.orgnih.gov | Protective mechanism to mitigate stress-induced damage and apoptosis. nih.gov |

| High concentrations of 2-deoxy-D-ribose | Human monocytic cells (U937) | Increased reactive oxygen species (ROS), glutathione (GSH) depletion, lipid peroxidation, protein oxidation, and apoptosis. nih.gov | Induction of oxidative stress leading to cell death. |

| High concentrations of 2-deoxy-D-ribose | Pancreatic beta-cells (HIT-T15, RINm5F) | Increased ROS, cytotoxicity, apoptosis, and protein glycation. nih.gove-dmj.org Inhibition of cystine uptake leading to GSH depletion. nih.govresearchgate.net | Cellular damage through oxidative stress and glycation, relevant to beta-cell dysfunction. |

| Accumulation of 2-deoxy-D-ribose 5-phosphate | E. coli deoC mutants | Inhibition of respiration and growth. nih.gov | Cellular toxicity due to the inability to metabolize this intermediate. |

Role of 2 Deoxy D Ribose 5 Phosphate in Microbial Metabolism and Physiology

Catabolism of Exogenous Deoxyribonucleosides

Many bacteria can utilize deoxyribonucleosides, the building blocks of DNA, from their environment as nutrients. nih.govnih.gov The breakdown of these external deoxyribonucleosides is a key metabolic process where 2-deoxy-D-ribose 5-phosphate emerges as a central player. This catabolic pathway typically involves a series of enzymatic reactions.

Initially, deoxyribonucleosides are cleaved by phosphorylases, such as thymidine (B127349) phosphorylase (deoA) and purine (B94841) nucleoside phosphorylase (deoD), to release the deoxyribose moiety as 2-deoxy-D-ribose 1-phosphate. nih.govnih.gov Subsequently, the enzyme phosphopentomutase (deoB) catalyzes the conversion of 2-deoxy-D-ribose 1-phosphate to 2-deoxy-D-ribose 5-phosphate. nih.govuniprot.org

The final step in this catabolic sequence is the cleavage of 2-deoxy-D-ribose 5-phosphate by the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA), encoded by the deoC gene. nih.govwikipedia.orguniprot.org This reaction yields two products that can be readily integrated into central metabolic pathways: glyceraldehyde 3-phosphate and acetaldehyde (B116499). wikipedia.orgnih.gov Glyceraldehyde 3-phosphate can enter glycolysis, while acetaldehyde can be converted to acetyl-CoA and enter the Krebs cycle. wikipedia.org This entire pathway, from exogenous deoxyribonucleosides to central metabolic intermediates, is often regulated by the deo operon in bacteria. wikipedia.org

Bacterial Growth and Replication Mechanisms

The metabolic fate of 2-deoxy-D-ribose 5-phosphate is intricately linked to bacterial growth and replication. The products of its cleavage, glyceraldehyde 3-phosphate and acetaldehyde, provide both the building blocks and the energy required for synthesizing macromolecules essential for cell division. wikipedia.org

Mutations in the genes responsible for dRP metabolism, specifically deoB and deoC, can have significant impacts on bacterial physiology. In Escherichia coli, mutations in deoB or deoC can lead to the accumulation of 2-deoxy-D-ribose 5-phosphate. nih.govpsu.edu This accumulation can, in turn, affect the regulation of other genes and even influence intercellular signaling pathways. psu.eduoup.comnih.gov For instance, such mutations have been shown to suppress the loss of viability in thyA mutants, which are deficient in thymidylate synthase, by enhancing the efficiency of the salvage pathway for dTMP synthesis. psu.edu This highlights the critical role of balanced dRP metabolism in maintaining the precursor pools necessary for DNA replication.

Furthermore, the inhibition of DERA in some cells has been shown to specifically hinder the incorporation of purines and pyrimidines into DNA, without affecting RNA or protein synthesis, underscoring the pathway's direct relevance to DNA replication. nih.gov

Specific Metabolic Pathways in Hyperthermophilic Archaea (e.g., Thermococcus kodakaraensis)

The metabolic pathways involving 2-deoxy-D-ribose 5-phosphate are not limited to bacteria. The hyperthermophilic archaeon Thermococcus kodakaraensis also possesses a metabolic link between pentoses and central carbon metabolism involving this compound. nih.govasm.org

A search of the T. kodakaraensis genome revealed the presence of a gene (TK2104) encoding a 2-deoxy-D-ribose 5-phosphate aldolase (DERA). nih.govasm.org This enzyme was found to be a class I aldolase. nih.govasm.org Although a direct homolog for the typical bacterial phosphopentomutase (PPM) was not initially identified, PPM activity was detected in the cells. nih.govasm.org Further investigation led to the discovery of a novel PPM (encoded by TK1777), which was structurally different from previously characterized PPMs and more similar to phosphomannomutases. nih.govasm.org

The presence of both DERA and this novel PPM in T. kodakaraensis indicates a functional pathway for the interconversion of pentoses and central metabolic intermediates. nih.govasm.org However, unlike in many bacteria, the addition of deoxyribose or deoxynucleosides to the growth medium did not significantly induce the activities of these enzymes, and T. kodakaraensis was not able to utilize these compounds as carbon and energy sources. nih.govnih.gov This suggests that in this archaeon, the pathway may primarily serve a biosynthetic role, providing a route for pentose (B10789219) synthesis from C2 and C3 compounds, rather than a catabolic one. nih.govasm.org

| Enzyme | Gene (in E. coli) | Reaction |

| Thymidine Phosphorylase | deoA | Thymidine + phosphate (B84403) ⇌ thymine (B56734) + 2-deoxy-alpha-D-ribose 1-phosphate |

| Purine Nucleoside Phosphorylase | deoD | Purine nucleoside + phosphate ⇌ purine base + alpha-D-ribose 1-phosphate |

| Phosphopentomutase | deoB | 2-deoxy-D-ribose 1-phosphate ⇌ 2-deoxy-D-ribose 5-phosphate |

| 2-Deoxy-D-ribose 5-phosphate aldolase | deoC | 2-deoxy-D-ribose 5-phosphate ⇌ D-glyceraldehyde 3-phosphate + acetaldehyde |

| Deoxyribokinase | deoK | 2-deoxy-D-ribose + ATP ⇌ 2-deoxy-D-ribose 5-phosphate + ADP |

Mechanistic Research on 2 Deoxy D Ribose 5 Phosphate and Disease Pathways Cellular/molecular Focus

Influence on Viral Replication and Host Cell Metabolism

Viruses are obligate intracellular parasites that hijack the host cell's metabolic machinery to fuel their rapid replication. A central aspect of this metabolic reprogramming involves the upregulation of pathways that produce energy and essential biomolecules, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Impact on Glycolysis and Pentose Phosphate Pathway Activity during Viral Infection

Numerous viruses, including rhinoviruses, coronaviruses like SARS-CoV-2, and Zika virus, have been shown to induce a metabolic shift in host cells towards increased glycolysis. nih.govnih.govnih.gov This enhanced glycolytic flux serves two primary purposes: generating ATP for energy and providing metabolic intermediates that feed into biosynthetic pathways like the PPP. nih.gov The PPP runs parallel to glycolysis and is the primary route for producing pentose sugars, such as ribose 5-phosphate, which is a precursor for nucleotides. princeton.eduwikipedia.org

Research on SARS-CoV-2, for instance, has revealed that infection increases the levels of key enzymes in both glycolysis and the non-oxidative branch of the PPP, such as transketolase. nih.govresearchgate.net Similarly, studies with Infectious Spleen and Kidney Necrosis Virus (ISKNV) in fish cells demonstrated that glucose metabolism is rerouted into the PPP during the early stages of infection to support viral replication. mdpi.com This metabolic reprogramming ensures a steady supply of precursors for nucleotide biosynthesis. The inhibition of glycolysis using the glucose analog 2-deoxy-D-glucose (2-DG) has been shown to effectively block the replication of a broad range of viruses, including SARS-CoV-2 and rhinoviruses, by starving them of these essential metabolic resources. nih.govnih.gov

Deprivation of Metabolic Building Blocks for Viral Processes

The primary function of the PPP in the context of viral infection is the synthesis of nucleotide precursors. princeton.edu The pathway yields ribose 5-phosphate, which is essential for RNA synthesis and is also the precursor to 2-deoxy-D-ribose 5-phosphate, the foundational sugar-phosphate backbone of DNA. ontosight.aiwikipedia.org DNA viruses and retroviruses are therefore critically dependent on the host cell's ability to synthesize 2-deoxy-D-ribose 5-phosphate to replicate their genomes.

By disrupting the upstream metabolic pathways, the availability of these crucial building blocks can be severely limited. The use of glycolysis inhibitors like 2-DG not only depletes ATP but also reduces the pool of glycolytic intermediates that supply the PPP. biorxiv.org This, in turn, diminishes the cell's capacity to produce ribose 5-phosphate and, consequently, 2-deoxy-D-ribose 5-phosphate, effectively halting the synthesis of new viral genomes. biorxiv.orgnih.gov This deprivation of essential metabolic building blocks represents a key antiviral strategy.

| Virus | Inhibitor | Target Pathway | Observed Effect on Virus | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | 2-deoxy-D-glucose (2-DG) | Glycolysis | Inhibited viral replication and disrupted viral protein glycosylation. | nih.gov |

| SARS-CoV-2 | Benfooxythiamine (BOT) | Pentose Phosphate Pathway (Transketolase) | Inhibited viral replication; effect increased when combined with 2-DG. | researchgate.net |

| Human Rhinovirus (RV) | 2-deoxy-D-glucose (2-DG) | Glycolysis | Inhibited viral RNA synthesis and reduced progeny virus. | nih.gov |

| Infectious Spleen and Kidney Necrosis Virus (ISKNV) | Dehydroepiandrosterone (DHEA) | Pentose Phosphate Pathway (G6PDH) | Inhibited viral multiplication by limiting nucleotide synthesis. | mdpi.com |

Modulation of Host Immune Response through Metabolic Control

The host immune system can also leverage metabolic control as a defense mechanism against viral invaders. The antiviral effector protein, Protein Kinase RNA-activated (PKR), has been identified as a key regulator of the PPP during a viral challenge. nih.gov Upon detecting viral RNA, PKR can phosphorylate and inhibit Ribose 5-Phosphate Isomerase A (RPIA), an enzyme in the non-oxidative PPP. nih.gov This action specifically suppresses the generation of ribose 5-phosphate, thereby limiting the availability of nucleotide precursors required for viral replication, as demonstrated in studies with Herpes Simplex Virus. nih.gov

This represents a sophisticated host defense strategy that selectively throttles a metabolic pathway crucial for the pathogen while preserving other cellular functions. Furthermore, metabolic modulators like 2-DG may exert immunomodulatory effects in addition to their direct antiviral action by altering the metabolism of immune cells themselves. researchgate.net The PPP is also vital for the function of immune cells like leukocytes, which use the pathway-derived NADPH to generate reactive oxygen species for killing pathogens in a process known as the oxidative burst. princeton.edu Systemic metabolic regulation, mediated by signaling molecules like extracellular adenosine (B11128), is crucial for supplying energy to immune cells and ensuring an effective response to bacterial and likely viral pathogens. plos.org

Associations with Oxidative Stress and Apoptosis (Cellular Models)

While essential for DNA synthesis, the precursor of 2-deoxy-D-ribose 5-phosphate, 2-deoxy-D-ribose, has been shown to induce oxidative stress and apoptosis, or programmed cell death, in cellular models. nih.govresearchgate.net Studies using human monocytic U937 cells have demonstrated that exposure to high concentrations of 2-deoxy-D-ribose leads to a cascade of damaging cellular events. nih.gov

The primary mechanism involves the severe depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant. nih.gov This depletion occurs through a two-pronged attack: 2-deoxy-D-ribose inhibits the synthesis of GSH and simultaneously promotes its efflux from the cell. nih.gov The resulting loss of GSH cripples the cell's antioxidant defenses, leading to the overproduction and accumulation of reactive oxygen species (ROS). nih.gov This state of oxidative stress causes significant damage to cellular components, including lipid peroxidation and protein oxidation, and ultimately triggers the apoptotic pathway, characterized by loss of cell viability and DNA fragmentation. nih.gov These effects can be mitigated by treatment with antioxidants, highlighting the central role of oxidative stress in this process. nih.gov

| Parameter | Effect of 2-Deoxy-D-Ribose Treatment | Underlying Mechanism | Reference |

|---|---|---|---|

| Cell Viability | Decreased | Induction of apoptosis. | nih.gov |

| Reactive Oxygen Species (ROS) | Increased Production | Depletion of glutathione (GSH). | nih.govresearchgate.net |

| Glutathione (GSH) | Depleted | Inhibition of synthesis and increased efflux. | nih.govnih.gov |

| Lipid Peroxidation & Protein Oxidation | Increased | Consequence of elevated ROS levels. | nih.gov |

| Apoptosis | Induced | Triggered by overwhelming oxidative stress. | nih.govresearchgate.net |

Implications for DNA Replication and RNA Synthesis in Pathogens

The synthesis of nucleic acids is the ultimate purpose of diverting metabolic flux through the PPP for many pathogens. Deoxyribonucleotides are the monomers that constitute DNA, and each one contains a deoxyribose sugar, a nitrogenous base, and a phosphate group. wikipedia.org The compound 2-deoxy-D-ribose 5-phosphate is the direct precursor to this deoxyribose component in the nucleotide structure. ontosight.ai

Therefore, the availability of 2-deoxy-D-ribose 5-phosphate is a rate-limiting factor for the replication of any pathogen with a DNA-based genome. This includes all DNA viruses (e.g., Herpesviruses, Adenoviruses) and retroviruses (e.g., HIV), which must reverse transcribe their RNA genome into DNA that is then integrated into the host genome. By limiting the synthesis of 2-deoxy-D-ribose 5-phosphate, either through host defense mechanisms like PKR activation or through therapeutic intervention with metabolic inhibitors, the replication of these pathogens can be effectively suppressed. nih.govnih.gov

Synthetic Biology and Biocatalytic Applications of 2 Deoxy D Ribose 5 Phosphate

Synthesis of Chiral Polyols and Deoxysugars

DERA has been successfully employed in the synthesis of various deoxysugars, including deoxy, dideoxy, trideoxy, aza-, and thiosugars. mdpi.comnih.gov A notable reaction is the self-condensation of acetaldehyde (B116499), which results in the formation of (3R,5R)-2,4,6-trideoxyhexose. nih.gov The enzyme's ability to accept a broad range of aldehyde substrates allows for the de novo synthesis of 2-deoxysugars, which are important in drug manufacturing. nih.govzhangqiaokeyan.com

However, wild-type DERA often exhibits low activity towards non-phosphorylated substrates. nih.govzhangqiaokeyan.com To overcome this limitation, protein engineering has been employed. For instance, a mutant DERA from Klebsiella pneumoniae (KDERA(K12)) was developed with a 3.15-fold improvement in enzyme activity and a 1.54-fold increase in tolerance towards D-glyceraldehyde. nih.gov This engineered biocatalyst, used in a whole-cell system, achieved a high yield of 2-deoxy-D-ribose (287.06 g/L). nih.gov The same system also efficiently produced other deoxysugars like 2-deoxy-D-altrose, 2-deoxy-L-xylose, and 2-deoxy-L-ribose from different aldehyde precursors. nih.gov The stereospecificity of DERA makes it a valuable tool for producing chiral polyols, which are key synthons for various complex molecules. nih.govresearchgate.net

Production of Pharmaceutical Building Blocks

The catalytic prowess of DERA is particularly evident in its application for synthesizing crucial building blocks for pharmaceuticals. Its ability to create multiple chiral centers with high precision from simple, achiral starting materials makes it an attractive tool for the pharmaceutical industry. nih.govnih.gov

Statins are a major class of cholesterol-lowering drugs, and DERA provides an elegant and efficient route to their common chiral side chain. nih.govmdpi.comresearchgate.net The key reaction is a sequential, tandem aldol (B89426) addition of acetaldehyde to an aldehyde substrate. conicet.gov.arresearchgate.net For instance, the reaction between chloroacetaldehyde (B151913) and two equivalents of acetaldehyde, catalyzed by DERA, produces a versatile chiral precursor for atorvastatin (B1662188) (Lipitor®) and rosuvastatin (B1679574) (Crestor®). researchgate.net This biocatalytic process is now used on an industrial scale. csic.es

The development of robust DERA variants and optimized processes has been a key focus of research. Directed evolution has been used to create DERA mutants with improved affinity for non-natural substrates like chloroacetaldehyde and enhanced stability at high aldehyde concentrations, which are typically detrimental to the enzyme. researchgate.net Furthermore, whole-cell biocatalyst systems have been developed to improve productivity and simplify the process. A high-density fermentation process using E. coli overexpressing the DERA gene has achieved volumetric productivities exceeding 40 g L⁻¹ h⁻¹ for a key lactol intermediate of statins. plos.org

| Statin Precursor Synthesis | Enzyme/System | Key Substrates | Product | Noteworthy Finding |

| Atorvastatin & Rosuvastatin side-chain | Engineered E. coli DERA | Chloroacetaldehyde, Acetaldehyde | (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside | Directed evolution improved substrate affinity and resistance to high aldehyde concentrations. researchgate.net |

| Statin side-chain intermediate | Whole-cell E. coli DERA | Acetyloxy-acetaldehyde, Acetaldehyde | ((2S,4R)-4,6-dihydroxytetrahydro-2H-pyran-2-yl)methyl acetate | High volumetric productivity (>40 g L⁻¹ h⁻¹) and excellent enantiomeric purity (ee >99.9%). plos.org |

| Pravastatin | Engineered Penicillium chrysogenum | Compactin | Pravastatin | A single-step fermentation process was developed by introducing an evolved cytochrome P450 enzyme into a compactin-producing fungus, yielding over 6 g/L of pravastatin. pnas.org |

| Statin side-chain precursor (aminolactol) | Pectobacterium atrosepticum DERA (PaDERA) | Amino protected propanal, Acetaldehyde | Aminolactol precursor for atorvastatin | PaDERA showed higher specific activity and acetaldehyde resistance compared to E. coli DERA. mdpi.comcsic.es |

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. researchgate.nettandfonline.com The synthesis of these molecules, particularly those with modifications at the 2'-position of the sugar moiety, presents significant chemical challenges. synthical.comchemrxiv.org Biocatalysis, leveraging DERA and other enzymes from the nucleoside salvage pathway, offers a powerful alternative. synthical.comchemrxiv.orgchemrxiv.org

By engineering the active site of DERA, its substrate scope has been broadened to accept various aldehydes, enabling the synthesis of D-ribose-5-phosphate analogues with different functional groups at the 2-position. synthical.comchemrxiv.org These modified sugar phosphates can then be converted into the corresponding 2'-modified nucleoside analogues through multi-enzyme cascades. synthical.comchemrxiv.orgchemrxiv.org One-pot cascade reactions have been successfully constructed to produce adenosine (B11128) and guanosine (B1672433) analogues with 2'-OH, 2'-Me, and 2'-F modifications from simple starting materials. synthical.comchemrxiv.org This biocatalytic platform demonstrates the efficient generation of therapeutically important 2'-functionalized nucleosides. synthical.comchemrxiv.org

| Nucleoside Analogue Synthesis | Enzyme System | Key Substrates | Products | Research Highlight |

| 2'-Functionalized Purine (B94841) Analogues | Engineered DERA variants, PPM, PNP | D-glyceraldehyde-3-phosphate, functionalized aldehydes, purine base | 2'-OH, 2'-Me, 2'-F adenosine and guanosine analogues | Active-site engineering of DERA broadened donor substrate scope for synthesis of various 2-modified sugars. synthical.comchemrxiv.org |

| 2'-Deoxyribonucleoside Analogues | Nucleoside 2′-deoxyribosyltransferase (LlNDT-2) | 2'-deoxynucleoside donor, modified nucleobase acceptor | Various purine and pyrimidine (B1678525) 2′-deoxyribonucleoside analogues | An integrated approach using LlNDT-2 in pure water enabled gram-scale synthesis. nih.gov |

Multi-Enzyme Cascade Reactions for Complex Molecule Synthesis

Multi-enzyme cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next in a single pot, streamline synthesis by eliminating the need for intermediate purification steps. numberanalytics.comdicp.ac.cn This approach enhances efficiency, reduces waste, and allows for the construction of complex molecules from simple precursors. numberanalytics.comillinois.edu DERA is an ideal candidate for such cascades due to its ability to function in aqueous media under mild conditions, which are often compatible with other biocatalysts. nih.govresearchgate.net